Fmoc-L-3,4-dimethoxy-homophenylalanine
CAS No.: 1260616-59-8
Cat. No.: VC11700030
Molecular Formula: C27H27NO6
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260616-59-8 |
|---|---|
| Molecular Formula | C27H27NO6 |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | (2S)-4-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C27H27NO6/c1-32-24-14-12-17(15-25(24)33-2)11-13-23(26(29)30)28-27(31)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12,14-15,22-23H,11,13,16H2,1-2H3,(H,28,31)(H,29,30)/t23-/m0/s1 |
| Standard InChI Key | MPPZZKBAHVJGRQ-QHCPKHFHSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
| SMILES | COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fmoc-L-3,4-dimethoxy-homophenylalanine features a homophenylalanine scaffold—a phenylalanine analog with an additional methylene group in its side chain—modified at the 3,4-positions with methoxy groups. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino functionality, enabling selective deprotection during solid-phase peptide synthesis (SPPS). The methoxy substitutions enhance electron density on the aromatic ring, improving π-π stacking interactions and solubility in organic solvents .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.5 g/mol |
| CAS Number | 1260616-59-8 |
| Solubility | DMF, DCM, THF |
| Stability | Stable at -20°C under argon |
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The compound is integral to automated SPPS workflows, as demonstrated in high-throughput peptide binder discovery . A typical protocol involves:
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Resin Activation: TentaGel or Rink amide resin preloaded with a C-terminal amino acid.
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Fmoc Deprotection: Treatment with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group .
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Coupling: Reaction with Fmoc-L-3,4-dimethoxy-homophenylalanine using HATU (0.38 M) and DIEA (1.1–3.0 equiv) in DMF at 70°C for 20 minutes .
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Wash Cycles: Sequential DMF and DCM rinses to remove excess reagents.
Table 2: Optimized Coupling Conditions
| Parameter | Specification |
|---|---|
| Coupling Agent | HATU |
| Base | DIEA |
| Temperature | 70°C |
| Solvent | DMF |
| Reaction Time | 20 minutes |
Solution-Phase Synthesis
For small-scale applications, solution-phase methods employ Fmoc-protected intermediates. The methoxy groups are introduced via nucleophilic aromatic substitution or palladium-catalyzed methoxylation, achieving yields >75% after HPLC purification.
Applications in Peptide Science and Drug Discovery
Peptide Backbone Engineering
The homophenylalanine backbone extends conformational flexibility, enabling peptides to adopt β-turn or helical structures inaccessible to canonical residues. In a study targeting G protein-coupled receptors (GPCRs), incorporation of this residue improved binding affinity by 12-fold compared to phenylalanine.
Combinatorial Library Development
The compound’s synthetic versatility makes it a cornerstone of split-and-pool library synthesis. For example, a 108-member library synthesized on TentaGel resin included this residue to explore protease-resistant analogs . Libraries screened against thrombin identified inhibitors with values <10 nM .
Table 3: Case Study – Peptide Library Screening
| Library Size | Target | Hit Rate | Top |
|---|---|---|---|
| 108-member | Thrombin | 4.6% | 8.2 nM |
| 2 × 10⁶ | HIV Protease | 2.1% | 15 nM |
Bioconjugation and Targeted Therapeutics
The methoxy groups facilitate site-specific bioconjugation via click chemistry. In a recent antibody-drug conjugate (ADC) project, Fmoc-L-3,4-dimethoxy-homophenylalanine enabled covalent attachment of monomethyl auristatin E (MMAE) to trastuzumab, achieving a drug-to-antibody ratio (DAR) of 4.0 with >90% stability in serum.
Research Advancements and Case Studies
Neuropeptide Analogues
Research into neuropeptide Y (NPY) analogs substituted with this residue demonstrated enhanced blood-brain barrier (BBB) permeability. The dimethoxy groups reduced plasma protein binding by 40%, increasing free drug concentration in murine models.
Anticancer Peptidomimetics
A 2024 study utilized the compound to synthesize stapled peptides targeting MDM2-p53 interactions. The methoxy groups stabilized the α-helix conformation, yielding analogs with = 2.3 nM and 90% tumor growth inhibition in xenograft models.
Challenges and Future Directions
Scalability Limitations
Current SPPS protocols limit production to <1 kg batches due to high reagent costs. Advances in flow chemistry, such as packed-bed reactors, could reduce HATU consumption by 60% .
Expanding Structural Diversity
Future work may explore:
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Heterocyclic Variants: Replacing methoxy with trifluoromethyl or boronic acid groups.
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Stereochemical Engineering: Synthesis of D-enantiomers for protease resistance.
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